Diethyl 1-phenylcyclopropane-1,2-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 1-phenylcyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-3-18-13(16)12-10-15(12,14(17)19-4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVWPXSXQNBLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1(C2=CC=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-phenylcyclopropane-1,2-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diethyl malonate with phenylacetylene in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of a cyclopropane ring, followed by esterification to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Diethyl 1-phenylcyclopropane-1,2-dicarboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Diethyl 1-phenylcyclopropane-1,2-dicarboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclopropane derivatives. It may also serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and structural properties make it valuable for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of diethyl 1-phenylcyclopropane-1,2-dicarboxylate involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting molecular pathways and biological processes. The ester groups can also be hydrolyzed, releasing diethyl malonate and phenylacetic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Structural Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Diethyl 1-phenylcyclopropane-1,2-dicarboxylate | 731-06-6 | C₁₅H₁₆O₄ | 268.28 | Phenyl, two ethyl esters |
| Diethyl trans-1,2-cyclopropanedicarboxylate | 3999-55-1 | C₉H₁₄O₄ | 186.21 | (1R,2R)-configuration, no phenyl |
| Dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate | 97043-18-0 | C₁₉H₁₈O₄ | 310.34 | Two phenyl groups, methyl esters |
| Diethyl azodicarboxylate | N/A | C₆H₁₀N₂O₄ | 174.16 | Azo group (N=N), ethyl esters |
| Diethyl 1-cinnamylhydrazide-1,2-dicarboxylate | N/A | C₁₆H₂₀N₂O₄ | 316.34 | Hydrazide, cinnamyl substituent |
Key Observations :
- Steric Effects: The phenyl group in the target compound increases steric hindrance compared to non-phenylated analogs like diethyl trans-1,2-cyclopropanedicarboxylate .
- Electronic Effects : Electron-withdrawing ester groups enhance the electrophilicity of the cyclopropane ring, while the phenyl group introduces conjugation effects.
- Stereochemistry : Diethyl trans-1,2-cyclopropanedicarboxylate (CAS 3999-55-1) is stereoisomerically pure (1R,2R), which may influence its reactivity in asymmetric synthesis .
Physical and Chemical Properties
- Solubility: The phenyl group in this compound likely reduces solubility in polar solvents compared to non-aromatic analogs. For example, diethyl hydrazine-1,2-dicarboxylate is highly soluble in THF but requires DMF for certain reactions .
- Thermal Stability : Cyclopropane rings are inherently strained, but phenyl substitution may stabilize the compound via resonance.
- Spectroscopic Data : Similar compounds (e.g., dimethyl dioxolane dicarboxylates) exhibit characteristic IR peaks at ~1754 cm⁻¹ (C=O stretch) and NMR shifts for ester protons at δ 3.6–4.8 ppm .
Industrial and Research Relevance
- Pharmaceutical Intermediates : Cyclopropane derivatives are key motifs in drugs (e.g., antiviral agents). The phenyl-substituted variant could serve as a precursor for chiral building blocks.
- Material Science : Cyclopropane-containing compounds are explored in polymer chemistry for their rigidity and thermal stability.
Biological Activity
Diethyl 1-phenylcyclopropane-1,2-dicarboxylate (CAS No. 731-06-6) is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a cyclopropane ring with two carboxylate ester functionalities, which may contribute to its reactivity and interactions with biological targets.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological molecules. The cyclopropane ring is known for its strain, which can lead to increased reactivity compared to more stable cyclic structures. This increased reactivity may facilitate interactions with enzymes and receptors, potentially leading to inhibitory effects on specific biological pathways.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For example, compounds derived from similar structures have shown promising results against triple-negative breast cancer cell lines (MDA-MB-468). In these studies, the MTS assay demonstrated a dose-dependent reduction in cell proliferation, indicating that derivatives of this compound could possess significant antitumor activity .
Inhibition of Enzymatic Activity
This compound has also been investigated for its ability to inhibit specific enzymes. For instance, it is suggested that compounds in this class may act as inhibitors of aldo-keto reductase (AKR) enzymes, which are implicated in various metabolic processes and disease states . The inhibition of these enzymes can lead to altered metabolic pathways that may be beneficial in treating certain conditions.
Table: Summary of Biological Activities
Structural Characterization
The structural characterization of this compound has been performed using techniques such as NMR spectroscopy and X-ray crystallography. These studies confirm the compound's geometry and provide insights into how its structure relates to its biological activity. For example, the presence of the phenyl group on the cyclopropane ring enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Synthesis and Derivative Studies
Research has focused on synthesizing various derivatives of this compound to explore their biological activities further. Modifications at different positions on the cyclopropane ring have been shown to alter potency and selectivity against cancer cell lines and other biological targets. This highlights the importance of structure-activity relationships (SAR) in developing new therapeutic agents based on this scaffold .
Q & A
Q. What are the common synthetic routes for Diethyl 1-phenylcyclopropane-1,2-dicarboxylate, and what key reaction parameters influence yield?
- Methodological Answer : A widely reported method involves nucleophilic substitution (SN2) reactions using diethyl hydrazine-1,2-dicarboxylate derivatives. For example, solvent optimization is critical: THF alone may fail due to poor reactivity, but adding DMF enhances solubility and reaction efficiency. A 68% yield was achieved using a THF/DMF mixture for analogous cyclopropane derivatives . Key parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states.
- Temperature : Room temperature to mild heating (40–60°C) balances reactivity and side-product formation.
- Substrate purity : Ensure anhydrous conditions to prevent hydrolysis of ester groups.
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Exact mass analysis (e.g., 222.0892 g/mol for diethyl phthalate analogs) confirms molecular formula .
- NMR Spectroscopy : ¹H/¹³C NMR resolves cyclopropane ring protons (δ 1.5–2.5 ppm) and ester carbonyls (δ 165–170 ppm).
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) assesses purity (>95%) and detects hydrolyzed byproducts .
Q. What are the solubility properties of this compound, and how do they affect experimental design?
- Methodological Answer : The compound is lipophilic, with solubility in THF, DCM, and DMF but limited solubility in water. For reaction design:
- Solvent selection : Use DMF for SN2 reactions to enhance nucleophilicity .
- Workup : Extract with ethyl acetate/water to isolate the product from polar impurities .
- Storage : Store at +5°C in anhydrous conditions to prevent ester hydrolysis .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of the cyclopropane ring in catalytic transformations?
- Methodological Answer : The cyclopropane ring’s strain (≈27 kcal/mol) increases susceptibility to ring-opening reactions. Key considerations:
- Steric effects : Bulky phenyl substituents hinder nucleophilic attack at the cyclopropane carbons.
- Electronic effects : Electron-withdrawing ester groups stabilize transition states in nucleophilic additions.
- Catalytic systems : Pd-catalyzed cross-couplings or Rh-mediated cycloadditions exploit ring strain for C–C bond activation .
Q. What challenges arise in achieving enantioselective functionalization, and what strategies address them?
- Methodological Answer : Enantioselectivity is hindered by the planar geometry of the cyclopropane ring. Successful approaches include:
- Chiral auxiliaries : Use (S)-tert-butyl groups to induce asymmetry during allylic alkylation .
- Asymmetric catalysis : Chiral phosphine ligands (e.g., BINAP) in Pd-catalyzed reactions achieve >90% ee for similar dicarboxylates .
- Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) separates enantiomers via selective ester cleavage .
Q. How can conflicting thermal stability data for this compound be reconciled?
- Methodological Answer : Discrepancies in reported decomposition temperatures (e.g., 138–293°C) arise from experimental conditions:
- Analytical methods : TGA under nitrogen vs. air alters degradation profiles .
- Sample purity : Trace moisture accelerates ester hydrolysis, lowering observed stability .
- Validation protocol : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
Key Research Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
